(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one
Description
(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group, a triazole ring, and a phenylprop-2-en-1-one moiety
Properties
IUPAC Name |
(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c31-25(23-4-2-1-3-5-23)11-8-19-6-9-24(10-7-19)30-26(18-28-29-30)27-15-20-12-21(16-27)14-22(13-20)17-27/h1-11,18,20-22H,12-17H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQNODKBYJWIP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)C=CC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)/C=C/C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This step involves the reaction of 1-adamantylamine with an appropriate azide to form the triazole ring.
Coupling with phenylprop-2-en-1-one: The triazole derivative is then coupled with phenylprop-2-en-1-one under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one: shares structural similarities with other triazole-containing compounds and adamantyl derivatives.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Allopurinol Related Compounds: Compounds with similar triazole structures, used in pharmaceutical applications.
Uniqueness
- The combination of the adamantyl group and triazole ring in this compound provides unique properties, such as enhanced stability and specific binding affinity, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
